

C2 Dihydroceramide: A Guide to Commercial Sources, Purity, and Applications in Research

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Application Note and Protocol

For researchers, scientists, and drug development professionals, **C2 dihydroceramide** (N-acetyl-D-erythro-sphinganine) is an essential tool for dissecting the intricate signaling pathways of its bioactive counterpart, C2 ceramide. As a close structural analog that lacks the critical 4,5-trans double bond, **C2 dihydroceramide** serves as an invaluable negative control in a variety of cellular and biochemical assays. Its use allows for the specific attribution of observed biological effects to the unique structure of C2 ceramide, thereby enhancing the rigor and clarity of experimental findings. This document provides a comprehensive overview of the commercial sources and purity of **C2 dihydroceramide**, alongside detailed protocols for its application in research, with a focus on its role in apoptosis and cell signaling studies.

Commercial Sources and Purity

The selection of high-purity **C2 dihydroceramide** is paramount for obtaining reliable and reproducible experimental results. Several reputable suppliers offer this compound with purity levels suitable for sensitive biological assays. The following table summarizes some of the key commercial sources and their stated purity specifications.



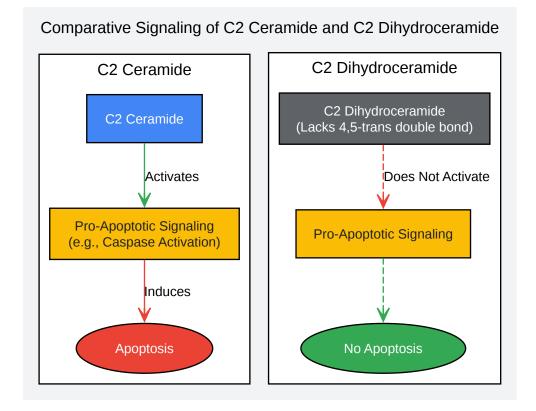
Supplier	Product Name	Catalog Number (Example)	Purity	Method of Analysis
Sigma-Aldrich (Merck)	Dihydroceramide C2	D6065	≥97%	TLC
Cayman Chemical	C2 dihydro Ceramide (d18:0/2:0)	13031	≥98%	Not specified
Avanti Polar Lipids	C2 Dihydroceramide (d18:0/2:0)	860625P	>99%	TLC
Santa Cruz Biotechnology	C2 Dihydroceramide	sc-205463	Not specified	Not specified
TargetMol	C2 Dihydro Ceramide (d18:0/2:0)	T84383	Not specified	Not specified

Note: Purity and catalog numbers are subject to change. Researchers should always consult the manufacturer's certificate of analysis for lot-specific data.

Signaling Pathways: The Importance of the 4,5-trans Double Bond

C2 dihydroceramide is often utilized to demonstrate the structural specificity of ceramide-induced signaling pathways. The absence of the 4,5-trans double bond in the sphingoid backbone renders it biologically inactive in many contexts where C2 ceramide is a potent signaling molecule. For instance, C2 ceramide is a well-established inducer of apoptosis in numerous cell types, a process that **C2 dihydroceramide** typically fails to trigger.[1] This highlights the critical role of this specific double bond in mediating the pro-apoptotic effects of ceramide.





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Caption: C2 Ceramide vs. C2 Dihydroceramide Signaling.

Experimental Protocols

The following protocols provide detailed methodologies for the use of **C2 dihydroceramide** in cell culture experiments, particularly for comparative studies with C2 ceramide to investigate apoptosis.

Protocol 1: Preparation of Stock Solutions

Materials:

- C2 dihydroceramide powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
- Sterile microcentrifuge tubes
- Vortex mixer



Water bath or sonicator (optional)

Procedure:

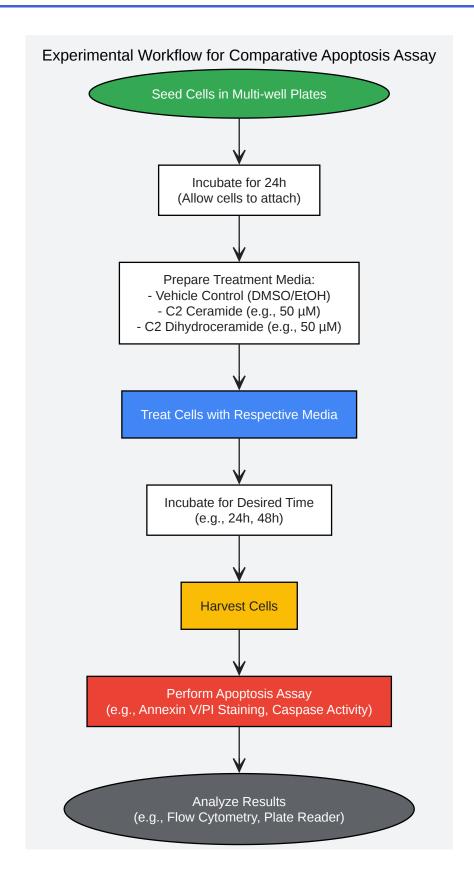
- In a sterile microcentrifuge tube, weigh out the desired amount of C2 dihydroceramide powder.
- Add the appropriate volume of sterile DMSO or EtOH to achieve a high-concentration stock solution (e.g., 10-50 mM).
- Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
- Visually inspect the solution to ensure there is no particulate matter.
- Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Treatment for Apoptosis Assay

This protocol describes a general workflow for comparing the effects of C2 ceramide and C2 dihydroceramide on apoptosis induction in a chosen cell line.





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Caption: Workflow for Apoptosis Assay.



Materials:

- Cultured cells of interest
- Complete cell culture medium
- Multi-well plates (e.g., 96-well, 24-well, or 6-well)
- C2 dihydroceramide stock solution (from Protocol 1)
- C2 ceramide stock solution (prepared similarly to Protocol 1)
- Vehicle (DMSO or EtOH)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
- Preparation of Treatment Media:
 - Prepare the treatment media by diluting the stock solutions of C2 dihydroceramide, C2 ceramide, and the vehicle into fresh, pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10-100 μM).
 - It is crucial to add the lipid stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
- Cell Treatment:
 - Remove the old medium from the cells.
 - Add the prepared treatment media to the respective wells:



- Vehicle control (medium with the same concentration of DMSO or EtOH as the treated samples)
- C2 ceramide-containing medium
- C2 dihydroceramide-containing medium
- Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
- Apoptosis Assessment:
 - Following incubation, harvest the cells (including any floating cells in the supernatant).
 - Perform an apoptosis assay according to the manufacturer's instructions. For example, for Annexin V/PI staining followed by flow cytometry:
 - Wash the cells with cold PBS.
 - Resuspend the cells in the provided binding buffer.
 - Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
 - Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
 - Alternatively, measure caspase-3/7 activity using a luminometric or fluorometric assay.

Conclusion

C2 dihydroceramide is an indispensable reagent for researchers investigating the biological functions of ceramides. Its commercial availability at high purity and its inherent inactivity in many ceramide-mediated signaling pathways make it the gold standard negative control. By employing the protocols and understanding the principles outlined in this document, researchers can effectively utilize **C2 dihydroceramide** to elucidate the specific roles of C2 ceramide in complex cellular processes, thereby contributing to a deeper understanding of lipid signaling in health and disease.



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References

- 1. Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide PubMed [pubmed.ncbi.nlm.nih.gov]
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